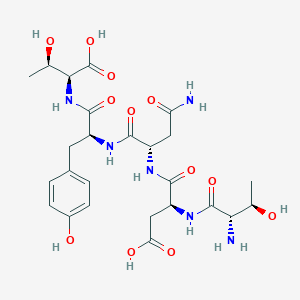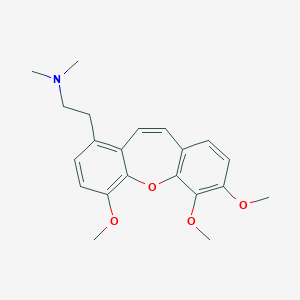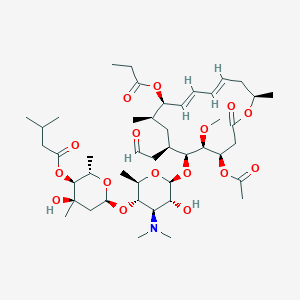
Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl-, also known as benzylpiperazine (BZP), is a synthetic compound that belongs to the piperazine class of drugs. It was first synthesized in the 1970s and has been used for various purposes, including as a recreational drug. However, in recent years, there has been an increasing interest in the scientific research application of BZP due to its potential therapeutic effects.
Mécanisme D'action
The exact mechanism of action of BZP is not fully understood, but it is thought to work by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. BZP has been shown to inhibit the reuptake of these neurotransmitters, leading to an increase in their availability in the brain. This may explain its potential antidepressant and anxiolytic effects.
Effets Biochimiques Et Physiologiques
BZP has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to increase the release of several hormones, including cortisol and prolactin. BZP has been shown to have a stimulant effect on the central nervous system, leading to increased alertness and wakefulness.
Avantages Et Limitations Des Expériences En Laboratoire
BZP has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced on a large scale. It has also been shown to have a relatively low toxicity profile. However, BZP has some limitations for use in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. It also has a complex mechanism of action, which may make it difficult to isolate its effects on specific receptors.
Orientations Futures
There are several future directions for the scientific research application of BZP. One potential area of research is its use as a cognitive enhancer. BZP has been shown to have potential nootropic effects, and further research is needed to determine its potential use in this area. Another potential area of research is its use in the treatment of Parkinson's disease. BZP has been shown to have potential neuroprotective effects, and further research is needed to determine its potential use in this area. Finally, further research is needed to determine the long-term effects of BZP use, particularly in relation to its potential for addiction and abuse.
Conclusion:
BZP is a synthetic compound that has been studied for its potential therapeutic effects in various areas, including as an antidepressant, anxiolytic, and analgesic. It has also been investigated for its potential use in the treatment of Parkinson's disease and as a cognitive enhancer. BZP has been shown to have an affinity for several receptors in the brain, including dopamine, serotonin, and norepinephrine receptors, which may explain its potential therapeutic effects. Further research is needed to determine the full potential of BZP in these areas.
Méthodes De Synthèse
BZP can be synthesized using a variety of methods, including the reaction of benzyl chloride with piperazine in the presence of a base. Other methods include the reaction of benzyl bromide with piperazine and the reaction of benzyl alcohol with piperazine and hydrochloric acid. The synthesis of BZP is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
BZP has been studied for its potential therapeutic effects in various areas, including as an antidepressant, anxiolytic, and analgesic. It has also been investigated for its potential use in the treatment of Parkinson's disease and as a cognitive enhancer. BZP has been shown to have an affinity for several receptors in the brain, including dopamine, serotonin, and norepinephrine receptors, which may explain its potential therapeutic effects.
Propriétés
Numéro CAS |
102586-21-0 |
|---|---|
Nom du produit |
Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl- |
Formule moléculaire |
C19H26N2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2-N-benzyl-1-N,1-N-dimethyl-1-phenylbutane-1,2-diamine |
InChI |
InChI=1S/C19H26N2/c1-4-18(20-15-16-11-7-5-8-12-16)19(21(2)3)17-13-9-6-10-14-17/h5-14,18-20H,4,15H2,1-3H3 |
Clé InChI |
SVLHBGQWBVOVKE-UHFFFAOYSA-N |
SMILES |
CCC(C(C1=CC=CC=C1)N(C)C)NCC2=CC=CC=C2 |
SMILES canonique |
CCC(C(C1=CC=CC=C1)N(C)C)NCC2=CC=CC=C2 |
Synonymes |
Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)





![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)





